molecular formula C5H2BrCl2N B1280864 5-Bromo-2,4-dichloropyridine CAS No. 849937-96-8

5-Bromo-2,4-dichloropyridine

Cat. No. B1280864
M. Wt: 226.88 g/mol
InChI Key: SGCSNJNPPSSPKZ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloropyridine is a halogenated pyridine derivative that has garnered interest due to its potential as a building block in medicinal chemistry. The presence of multiple halogens on the pyridine ring makes it a versatile intermediate for various chemical transformations and syntheses of more complex molecules .

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2,4-dichloropyridine, often involves halogen dance reactions, which allow for the selective functionalization of the pyridine ring. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential of using halogen dance reactions to create highly substituted pyridines that can serve as precursors for further chemical manipulations . Additionally, solid-phase synthesis techniques have been employed using 2-chloro-5-bromopyridine scaffolds, which enable the efficient generation of pyridine-based libraries .

Molecular Structure Analysis

The molecular structure of compounds derived from 5-bromo-2,4-dichloropyridine has been extensively studied using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was investigated, revealing the formation of a specific aminopyrimidine as the main product, with its molecular structure elucidated by X-ray analysis . Similarly, the crystal structure of a Schiff base compound synthesized from a related bromo-chloro pyridine derivative was determined, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

5-Bromo-2,4-dichloropyridine and its derivatives undergo various chemical reactions that enable the synthesis of a wide range of compounds. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines leads to the formation of substituted aminopyrimidines . Novel bromo-imidazo[4,5-b]pyridine derivatives have been synthesized through condensation and alkylation reactions, showcasing the reactivity of bromo-dichloropyridine derivatives . Furthermore, the reactivity of bromonium ions derived from pyridine compounds has been studied, revealing mechanisms that involve dissociative processes and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2,4-dichloropyridine derivatives have been characterized using various spectroscopic methods. Spectroscopic characterization, including FT-IR and NMR, has been performed on 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 5-bromo-2,4-dichloropyridine. Density functional theory (DFT) studies have provided insights into the optimized geometric structure, vibrational frequencies, and chemical shift values of these compounds . Additionally, the non-linear optical properties and the interaction energies of these molecules have been investigated, further contributing to the understanding of their chemical behavior .

Scientific Research Applications

Field: Pharmaceuticals

  • Application : 5-Bromo-2,4-dichloropyridine is an important biological medicine intermediate. It can be widely used in the synthesis of various medicines .
  • Method of Application : The synthesis of 5-Bromo-2,4-dichloropyridine involves using 2-amino-4-thloropyridine as a starting raw material. A key intermediate is obtained through the bromination reaction, with a yield greater than 80%. Then, 5-Bromo-2,4-dichloropyridine is obtained through diazotization and chlorination, with a total yield greater than 50% .
  • Results or Outcomes : The method overcomes various negative factors in the amplified production of 5-Bromo-2,4-dichloropyridine. It has the advantages of being low in raw material price, free of use of dangerous reagents, high in yield, and capable of enabling purification to be conveniently conducted .

Field: Synthesis of Positive Allosteric Modulators for GABA B Receptors

  • Application : 5-Bromo-2,4-dichloropyridine may be employed as a starting reagent for the synthesis of positive allosteric modulators for GABA B receptors . These are a drug-like class of compounds .
  • Results or Outcomes : The outcomes would be the successful synthesis of the desired compound, which could then be tested for its biological activity .

Field: Synthesis of Pyridinepyrimidine Analogs

  • Application : 5-Bromo-2,4-dichloropyridine can also be used in the synthesis of pyridinepyrimidine analogs .
  • Results or Outcomes : The outcomes would be the successful synthesis of the desired analog, which could then be tested for its biological activity .

Field: Synthesis of 2,4-di-t-butoxy-5-bromopyrimidine and 2,4-di-t-butoxy-5-pyrimidineboronic acid

  • Application : 5-Bromo-2,4-dichloropyrimidine has been reported as an intermediate during the synthesis of 2,4-di-t-butoxy-5-bromopyrimidine and 2,4-di-t-butoxy-5-pyrimidineboronic acid .
  • Results or Outcomes : The outcomes would be the successful synthesis of the desired compound, which could then be tested for its biological activity .

Field: Laboratory Chemicals

  • Application : 5-Bromo-2,4-dichloropyrimidine can be used as a laboratory chemical .
  • Results or Outcomes : The outcomes would depend on the specific experiment or reaction in which it is used .

Safety And Hazards

5-Bromo-2,4-dichloropyridine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. 1 . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

5-bromo-2,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-2-9-5(8)1-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCSNJNPPSSPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479225
Record name 5-bromo-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dichloropyridine

CAS RN

849937-96-8
Record name 5-bromo-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dichloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CR Kolder, HJ Den Hertog - Recueil des Travaux Chimiques …, 1953 - Wiley Online Library
When 3‐bromo‐2,4‐dihydroxypyridine is heated with an aqueous solution of nitric acid, 5‐bromo‐2,4‐dihydroxy‐3‐nitropyridine is formed. This reaction product was also obtained by …
Number of citations: 6 onlinelibrary.wiley.com
M Schlosser, C Bobbio, T Rausis - The Journal of Organic …, 2005 - ACS Publications
2,4-Difluoropyridine, 2,4-dichloropyridine, 2,4,6-trifluoropyridine, 2,4,6-trichloropyridine and 2,3,4,6-tetrafluoropyridine react with standard nucleophiles exclusively at the 4-position …
Number of citations: 55 pubs.acs.org

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